molecular formula C10H16N2O2 B1322231 tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate CAS No. 387845-50-3

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate

Cat. No.: B1322231
CAS No.: 387845-50-3
M. Wt: 196.25 g/mol
InChI Key: HEILYIARKHMAGU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C10H16N2O2 It is a derivative of carbamate and contains a cyclopropyl group, a cyanomethyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Cesium Carbonate: A base used in substitution reactions.

    Acids and Bases: Used for hydrolysis reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carbonyl compounds.

    Hydrolysis Products: Hydrolysis yields the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting various biological pathways.

Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl and cyclopropyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to desired biological effects.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler derivative used in similar synthetic applications.

    tert-Butyl (cyanomethyl)carbamate: A related compound with a different substitution pattern.

    tert-Butyl-N-methylcarbamate: Another carbamate derivative with distinct properties.

Uniqueness: tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s reactivity and biological activity. The combination of the cyanomethyl and carbamate groups further enhances its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEILYIARKHMAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195689
Record name 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387845-50-3
Record name 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387845-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate
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